molecular formula C19H23ClN4O3S2 B2516369 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide CAS No. 954017-89-1

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B2516369
CAS No.: 954017-89-1
M. Wt: 454.99
InChI Key: YALMRHICGRQWGY-UHFFFAOYSA-N
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Description

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound that features a thiazole ring, a morpholine ring, and a chlorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a chlorophenyl isothiocyanate with an appropriate amine to form the intermediate thiourea, which is then cyclized to form the thiazole ring. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final product is obtained by coupling the thiazole and morpholine intermediates under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(morpholin-4-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiazole and morpholine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S2/c20-14-1-3-15(4-2-14)22-18(26)13-29-19-23-16(12-28-19)11-17(25)21-5-6-24-7-9-27-10-8-24/h1-4,12H,5-11,13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMRHICGRQWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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